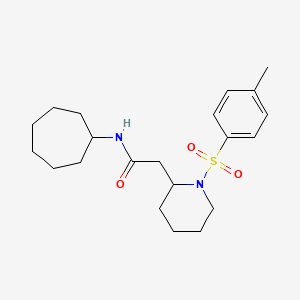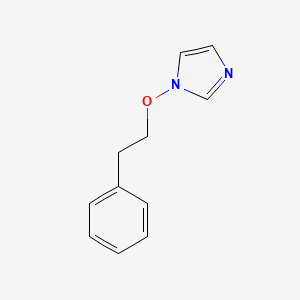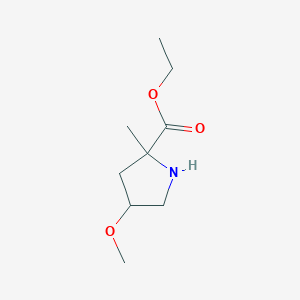
1-allyl-N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Potential Antimicrobial Agents
Research has identified a series of compounds, including quinazolinone and thiazolidinone derivatives, with potential antimicrobial activities. These compounds have been tested against a range of bacteria and fungi, showcasing their utility in developing new antimicrobial agents. The synthesis of these compounds involves various chemical reactions characterized by spectroscopic methods such as IR, NMR, and mass spectrometry (Desai, Dodiya, & Shihora, 2011).
Bromination and Structural Studies
A study on the bromination of quinolone derivatives revealed interesting chemical behavior, including halocyclization and bromination in specific fragments of the molecule. These findings contribute to the understanding of the chemical properties of such compounds and their potential applications in medicinal chemistry (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011).
Anticancer and Fluorescence Agents
The synthesis of hydroxyquinoline derivatives, including the preparation of carboxamide groups with various substitutions, has been explored for potential anticancer applications. These compounds exhibit cytotoxic activity against cancer cell lines and possess fluorescent properties, making them interesting candidates for both therapeutic and diagnostic applications (Funk et al., 2015).
Opioid Receptor Antagonists
Hydrochlorides of amides derived from quinoline carboxylic acid have been synthesized and tested as potential opioid receptor antagonists. These compounds represent a new class of substances with promising pharmacological properties, offering avenues for the development of new treatments for opioid addiction (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).
Corrosion Inhibitors and Antimicrobial Additives
Polyfunctional organic compounds containing aminomethyl groups and unsaturated bonds have been prepared and evaluated as acid corrosion inhibitors and antimicrobial additives for cutting fluids. These studies highlight the versatile applications of quinoline derivatives in industrial settings, offering solutions for material preservation and microbial control (Bayramov et al., 2020).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-11-7-8-13(20)14(21)10-11/h2-8,10,24H,1,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKNQLUQOQBEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)
![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)
![N-(3-chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2756829.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756832.png)


![3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid](/img/structure/B2756837.png)
![1-[(4-Butoxybenzoyl)amino]-3-(1-phenylethyl)thiourea](/img/no-structure.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2756842.png)
